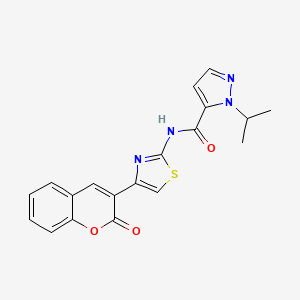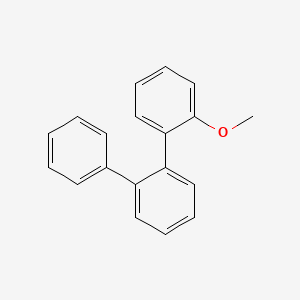
2-(2-Methoxyphenyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,1’:2’,1’'-terphenyl is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. The methoxy group (-OCH₃) attached to one of the benzene rings distinguishes this compound from other terphenyl derivatives. Terphenyls are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-1,1’:2’,1’'-terphenyl can be synthesized through several methods. One common approach involves the base-catalyzed Claisen–Schmidt condensation of an acetyl terphenyl derivative with a methoxybenzaldehyde . This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-Methoxy-1,1’:2’,1’'-terphenyl often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
2-Methoxy-1,1’:2’,1’'-terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methoxy-1,1’:2’,1’'-terphenyl exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The methoxy group can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the aromatic rings and methoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, to facilitate the desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’2’,1’'-terphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3’-Methoxy-1,1’2’,1’'-terphenyl: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
2-Methoxy-1-(5-methoxy-1,1’2’,1’'-terphenyl-2-yl)triphenylene: A more complex derivative with additional methoxy groups and aromatic rings.
Uniqueness
2-Methoxy-1,1’:2’,1’'-terphenyl is unique due to the specific placement of the methoxy group, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the study of structure-activity relationships.
Propriétés
Formule moléculaire |
C19H16O |
|---|---|
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-methoxy-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-19-14-8-7-13-18(19)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-14H,1H3 |
Clé InChI |
NSGMIQOUTRJDRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


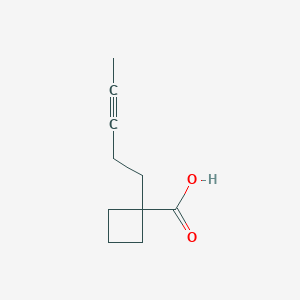
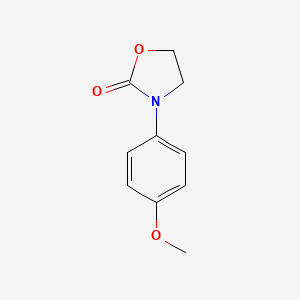
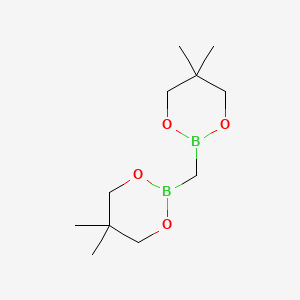
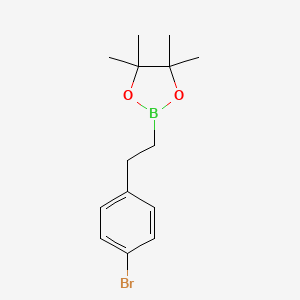

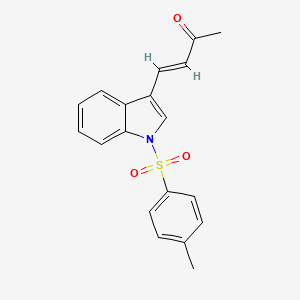


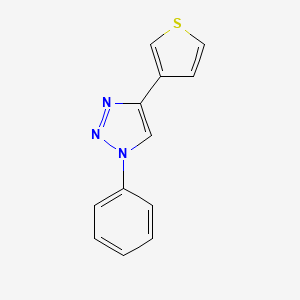
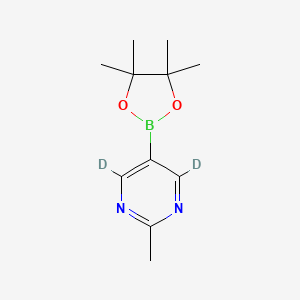

![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
